
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one, also known as muscone, is a naturally occurring compound found in the musk glands of male musk deer. It is a highly valuable compound due to its unique musky odor and has been used in perfumes and fragrances for centuries. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications in various fields.
作用機序
The exact mechanism of action of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one is not fully understood. However, studies have shown that it may act on various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. Muscone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Muscone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells. Muscone has also been found to modulate the immune response and reduce inflammation. In addition, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has been found to have anxiolytic and sedative effects, suggesting potential applications in the treatment of anxiety and insomnia.
実験室実験の利点と制限
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor, which makes it easy to detect and quantify in experiments. However, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has some limitations as well. It is relatively expensive and may not be readily available in large quantities. Additionally, its musky odor may interfere with certain experiments or make it difficult to work with in certain settings.
将来の方向性
There are several potential future directions for research on (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one may have applications in the development of new fragrances and perfumes. Further research is needed to fully understand the potential of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one and its mechanisms of action.
合成法
Muscone can be synthesized via several methods, including the oxidation of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one precursors, such as 4-tert-butylcyclohexanone, and the reduction of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one oxide. However, the most common method for (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one synthesis involves the oxidation of 2,4,4-trimethyl-3-cyclohexen-1-one with potassium permanganate.
科学的研究の応用
Muscone has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one can inhibit the growth of cancer cells in vitro. Additionally, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
CAS番号 |
16196-32-0 |
|---|---|
製品名 |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
InChIキー |
CYQNNBVTDFXXHX-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2(C)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
同義語 |
alpha-cuparenone cuparenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




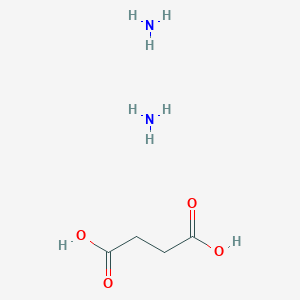


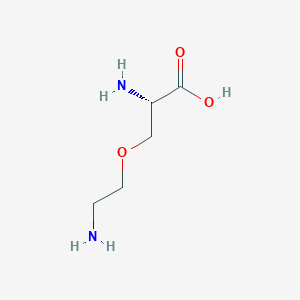

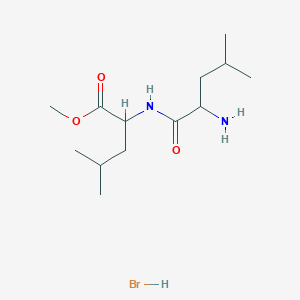

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
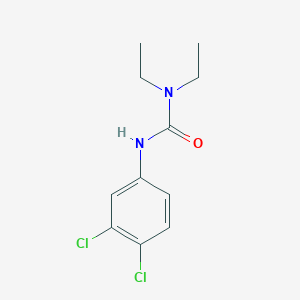

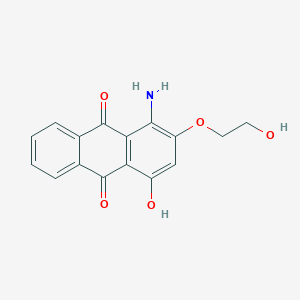
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
